An In-depth Technical Guide to Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Possessing a reactive nitrile group, an ester moiety, and a methine carbon activated by both, this compound serves as a valuable building block for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems. Its utility is underscored by the prevalence of the 4-chlorophenyl motif in numerous pharmacologically active agents, making this reagent a key intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established scientific literature.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is paramount for its effective use in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-cyanoacetate | N/A |
| Synonyms | (p-Chlorophenyl)cyanoacetic Acid Ethyl Ester, Ethyl Cyano(p-chlorophenyl)acetate, Ethyl α-(4-chlorophenyl)-α-cyanoacetate | [1] |
| CAS Number | 15032-43-6 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
| Boiling Point | 113-120 °C at 0.12 Torr | N/A |
| Density | Predicted: 1.233 ± 0.06 g/cm³ | N/A |
| Solubility | Data not available. Likely soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred |
| Storage | 2-8°C, Refrigerator | [1] |
Note: Experimental data for some properties of this specific compound are not widely published. Properties of the parent compound, ethyl cyanoacetate, include a melting point of -22 °C, a boiling point of 208-210 °C, and slight solubility in water.[2]
Synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
The most common and efficient method for the synthesis of α-aryl cyanoacetates is through the nucleophilic substitution of an aryl halide with ethyl cyanoacetate. In the case of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate, this is typically achieved via a copper- or palladium-catalyzed cross-coupling reaction, or through a nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated. A general, robust procedure is outlined below.
Experimental Protocol: Palladium-Catalyzed Arylation
This protocol describes a common method for the synthesis of α-aryl-α-cyanoacetates. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The causality behind this choice lies in the catalytic cycle of palladium, which facilitates the coupling of the aryl halide with the enolate of ethyl cyanoacetate.
Materials:
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1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)
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Ethyl cyanoacetate
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or other suitable phosphine ligand)
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Cesium carbonate (Cs₂CO₃)
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Anhydrous, degassed toluene
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cesium carbonate (1.5 equivalents).
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Reagent Addition: Under a positive flow of nitrogen, add 1-chloro-4-iodobenzene (1.0 equivalent), ethyl cyanoacetate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).
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Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
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Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Ethyl 2-(4-chlorophenyl)-2-cyanoacetate.
Chemical Reactivity and Applications
The synthetic utility of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate stems from the reactivity of its functional groups. The methine proton is acidic and can be readily deprotonated by a base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The nitrile and ester groups can also undergo a variety of transformations.
Knoevenagel Condensation
A cornerstone reaction of active methylene compounds is the Knoevenagel condensation.[3] While the methine proton in Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is sterically hindered compared to the methylene protons in ethyl cyanoacetate, it can still participate in condensations with non-enolizable aldehydes and ketones under appropriate basic conditions to form substituted alkenes.
Synthesis of Pyrimidine Derivatives
One of the most significant applications of α-cyanoacetate esters is in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceuticals. The general strategy involves the condensation of the cyanoacetate with a dinucleophilic species such as guanidine or thiourea.
Experimental Protocol: Guanidine-Mediated Cyclization for Pyrimidine Synthesis
This protocol illustrates the synthesis of a 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile derivative, a key intermediate for various biologically active compounds. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.
Materials:
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Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
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Guanidine hydrochloride
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Step-by-Step Methodology:
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Base Preparation: In a round-bottom flask, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
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Guanidine Liberation: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to liberate free guanidine.
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Reagent Addition: Add Ethyl 2-(4-chlorophenyl)-2-cyanoacetate (1.0 equivalent) to the reaction mixture.
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Precipitation and Filtration: Acidify the aqueous solution with acetic acid to precipitate the pyrimidine product. Collect the solid by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired pyrimidine derivative.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Conclusion
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is a valuable and reactive intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly in the construction of pyrimidine scaffolds, makes it a compound of high interest for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, is essential for its successful application in the laboratory.
References
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Pharmaffiliates. Ethyl (4-chlorophenyl)cyanoacetate. [Link]
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PubChem. Ethyl (4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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SynChem, Inc. Building Blocks. [Link]
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Chemsrc. Ethyl (ethoxymethylene)cyanoacetate. [Link]
- El-Gaby, M. S. A., et al. Synthesis of Pyrimidine Derivatives. Assiut University Journal of Chemistry.
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
